Superior CB1 Binding Affinity and Unmatched CB2 Selectivity Ratio vs. Rimonabant (SR141716A)
CE-178253 exhibits 3-fold higher binding affinity at human CB1 receptors (Ki = 0.33 ± 0.07 nM) compared to rimonabant (SR141716A; Ki = 1.0 ± 0.1 nM) in direct competition binding assays [1]. Critically, CE-178253 demonstrates a CB2 selectivity ratio exceeding 30,000 (hCB2 Ki = 15,666 ± 6,173 nM), which is approximately 100-fold greater than rimonabant's selectivity ratio of 285 (hCB2 Ki = 285 ± 27 nM) [2]. This differential selectivity profile is quantitatively verified under identical experimental conditions using human CB1 and CB2 receptors expressed in CHO cell membranes [3].
| Evidence Dimension | CB1 receptor binding affinity (Ki) and CB2 selectivity ratio |
|---|---|
| Target Compound Data | hCB1 Ki = 0.33 ± 0.07 nM (n=5); hCB2 Ki = 15,666 ± 6,173 nM (n=3); Selectivity ratio >30,000 |
| Comparator Or Baseline | SR141716A (rimonabant): hCB1 Ki = 1.0 ± 0.1 nM (n=73); hCB2 Ki = 285 ± 27 nM (n=6); Selectivity ratio = 285 |
| Quantified Difference | 3.0-fold higher CB1 affinity; 105-fold greater CB2 selectivity ratio for CE-178253 |
| Conditions | Competition binding assays using [3H]CP-55940 radioligand; human CB1 and CB2 receptors expressed in CHO cell membranes |
Why This Matters
Higher CB1 affinity enables lower dosing to achieve equivalent receptor occupancy; superior CB2 selectivity reduces off-target liability concerns in long-term metabolic studies.
- [1] Hadcock JR, et al. BMC Pharmacol. 2010;10:9. Table 1: Competition binding assay data. View Source
- [2] Hadcock JR, et al. BMC Pharmacol. 2010;10:9. Table 1: hCB2 Ki and selectivity calculations. View Source
- [3] Hadcock JR, et al. BMC Pharmacol. 2010;10:9. Methods: "Competition binding assays... human CB1 and CB2 receptors." View Source
